molecular formula C18H19N3O5S2 B10964627 3,4-dimethyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

3,4-dimethyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

Cat. No.: B10964627
M. Wt: 421.5 g/mol
InChI Key: CRYYYFNVPLIDNN-UHFFFAOYSA-N
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Description

3,4-DIMETHYL-N-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-1-BENZENESULFONAMIDE is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse applications in various fields such as medicine, agriculture, and industrial chemistry.

Properties

Molecular Formula

C18H19N3O5S2

Molecular Weight

421.5 g/mol

IUPAC Name

3,4-dimethyl-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzenesulfonamide

InChI

InChI=1S/C18H19N3O5S2/c1-12-4-7-17(10-13(12)2)28(24,25)20-15-5-8-16(9-6-15)27(22,23)21-18-11-14(3)26-19-18/h4-11,20H,1-3H3,(H,19,21)

InChI Key

CRYYYFNVPLIDNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the isoxazole ring followed by the introduction of the sulfonamide group. One common synthetic route includes the reaction of 3,4-dimethylbenzenesulfonyl chloride with 5-methyl-3-isoxazolylamine under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of catalysts and solvents is optimized to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of corresponding amines or alcohols.

  • Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

This compound is unique in its structure and properties compared to other sulfonamides. Similar compounds include:

  • Sulfisoxazole: Used as an antibacterial agent.

  • Sulfanilamide: Another sulfonamide with antimicrobial properties.

  • Acetamide derivatives: Used in various chemical and pharmaceutical applications.

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